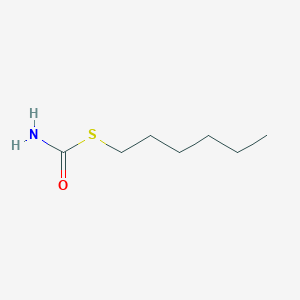![molecular formula C11H21N3O B14139513 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one CAS No. 89020-35-9](/img/structure/B14139513.png)
1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one is a heterocyclic compound that features both piperidine and diazepane rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and diazepane moieties in its structure suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one typically involves the reaction of piperidine with a suitable diazepane precursor. One common method involves the alkylation of piperidine with a diazepane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Functionalized derivatives with diverse chemical properties.
Scientific Research Applications
1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine itself.
Diazepane derivatives: Compounds such as diazepam and other benzodiazepines.
Uniqueness: 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one is unique due to the combination of piperidine and diazepane rings in its structure. This dual-ring system can confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings.
Properties
CAS No. |
89020-35-9 |
|---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C11H21N3O/c15-11-12-6-2-5-9-14(11)10-13-7-3-1-4-8-13/h1-10H2,(H,12,15) |
InChI Key |
ZQJBLGVNUDGKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2CCCCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




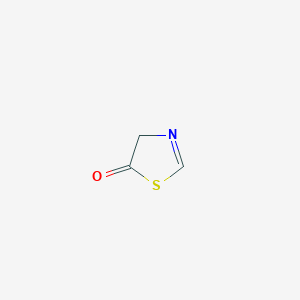
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
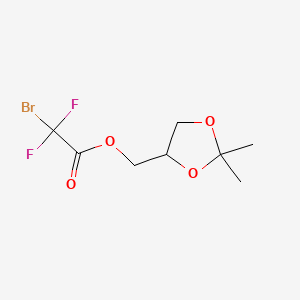
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
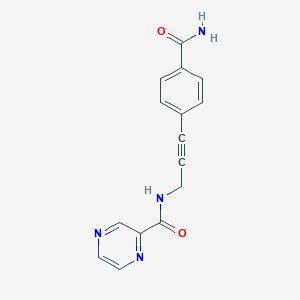
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
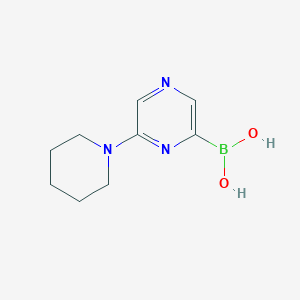
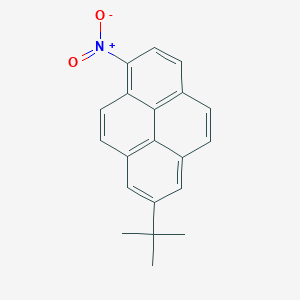
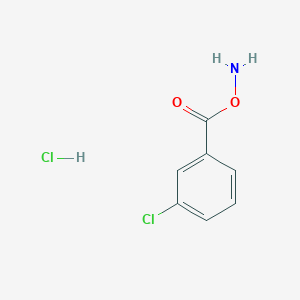
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)
